molecular formula C10H9BrFNO B1374225 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one CAS No. 1461715-23-0

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Cat. No. B1374225
CAS RN: 1461715-23-0
M. Wt: 258.09 g/mol
InChI Key: AFDHVMQGXHHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO. It has a molecular weight of 258.09 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is 1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a powder at room temperature . The melting point is between 108-110 degrees Celsius . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis Pathways : 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one serves as an intermediate for synthesizing various biologically active compounds. A detailed synthesis route from pyridin-4-ol, involving nitration, chlorination, N-alkylation, reduction, and condensation, was outlined. The final product's structure was confirmed using NMR and Mass spectra (Wang et al., 2016).

  • Crystal Structure and Interactions : The crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a compound synthesized from a reaction involving a derivative of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, was studied. It was found to crystallize in a monoclinic space group, with the molecule being essentially planar except for the pyrrolidin ring. The structure is consolidated by various intermolecular hydrogen bonds and π-π interactions, contributing to its stability (Sharma et al., 2013).

  • Reactivity and Stability Studies : Detailed computational and experimental studies were conducted on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a similar derivative. These studies included vibrational spectra, NMR chemical shift calculations, HOMO and LUMO analysis, and global reactivity descriptors. The compound's stability in water and sensitivity to autoxidation were also assessed, offering insights into its reactivity and stability profile (Murthy et al., 2017).

Safety And Hazards

Specific safety and hazard information for 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is not available in the retrieved resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions of research involving 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one are not specified in the available resources. Given its unique structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHVMQGXHHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

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